molecular formula C14H13NO3S B5714635 N-[(phenylsulfonyl)methyl]benzamide CAS No. 76965-50-9

N-[(phenylsulfonyl)methyl]benzamide

Cat. No. B5714635
CAS RN: 76965-50-9
M. Wt: 275.32 g/mol
InChI Key: XHBAKLWXJLCMGA-UHFFFAOYSA-N
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Description

N-[(phenylsulfonyl)methyl]benzamide, commonly known as PSMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSMB is a sulfonamide-based molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation

  • Application : A study by Xia et al. (2016) demonstrated the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including N-[(phenylsulfonyl)methyl]benzamide derivatives. This process is significant for generating environmentally benign byproducts and offers a more pleasant and eco-friendly alternative to previous methods (Xia et al., 2016).

Cardiac Electrophysiological Activity

  • Application : Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to this compound, showed potential in developing selective class III agents for cardiac electrophysiological activity (Morgan et al., 1990).

Crystal Structure and Biological Activity

  • Application : A study by Li et al. (2008) synthesized and analyzed the crystal structure of a compound closely related to this compound. They found its structure to be novel and not previously reported, with preliminary herbicidal activity tested (Li et al., 2008).

Copper-Catalyzed Intermolecular Amidation and Imidation

  • Application : Research conducted by Tran et al. (2014) included copper-catalyzed reactions of alkanes with benzamides (related to this compound) to form N-alkyl products. This study contributes to understanding the functionalization of secondary and primary C-H bonds (Tran et al., 2014).

Histone Deacetylase Inhibitor

  • Application : Zhou et al. (2008) designed and synthesized a compound, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound, related to this compound, shows promise in cancer treatment (Zhou et al., 2008).

Nonaqueous Capillary Electrophoresis

  • Application : A study by Ye et al. (2012) involved the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds related to this compound. This method is significant for quality control in pharmaceuticals (Ye et al., 2012).

Anti-Inflammatory and Anti-Cancer Agents

  • Application : Research by Gangapuram and Redda (2009) on substituted benzamide/benzene sulfonamides, related to this compound, explored their potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

properties

IUPAC Name

N-(benzenesulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)15-11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBAKLWXJLCMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76965-50-9
Record name N-(PHENYLSULFONYLMETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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